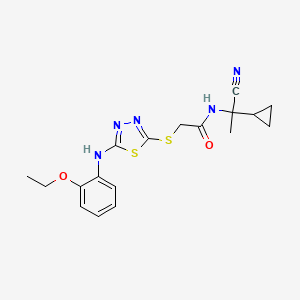

N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a thioacetamide group at position 2. The acetamide nitrogen is further modified with a 1-cyano-1-cyclopropylethyl moiety, while the thiadiazole ring at position 5 carries a (2-ethoxyphenyl)amino group. The cyclopropyl and ethoxyphenyl substituents likely influence steric and electronic properties, impacting solubility, stability, and bioactivity. Its structural complexity positions it within a broader class of thiadiazole-based derivatives studied for diverse pharmacological applications, including anticancer and antimicrobial activities .

Properties

Molecular Formula |

C18H21N5O2S2 |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C18H21N5O2S2/c1-3-25-14-7-5-4-6-13(14)20-16-22-23-17(27-16)26-10-15(24)21-18(2,11-19)12-8-9-12/h4-7,12H,3,8-10H2,1-2H3,(H,20,22)(H,21,24) |

InChI Key |

GLHAENZTVUDSPY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C3CC3 |

Origin of Product |

United States |

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N5O2S2 with a molecular weight of approximately 403.5 g/mol. The presence of a thiadiazole ring is significant as it is associated with various biological activities including antimicrobial, anti-inflammatory, and anticancer effects .

Antimicrobial Activity

Thiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activities. Studies indicate that compounds with similar structures to this compound exhibit significant inhibitory effects against various bacterial and fungal strains. For instance, derivatives containing thiadiazole moieties have been shown to possess activity against pathogens such as Mycobacterium smegmatis and other Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has highlighted the potential anticancer properties of thiadiazole derivatives. In vitro studies have reported that certain thiadiazole compounds can induce apoptosis in cancer cell lines. For example, a related compound demonstrated an IC50 value of 3.3 μM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer activity compared to standard chemotherapy agents like cisplatin . The mechanisms underlying these effects may involve the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Compounds with structural similarities to this compound have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This suggests potential applications in treating inflammatory diseases .

The biological mechanisms of this compound are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets due to its unique functional groups:

- Thiadiazole Moiety : Known for its role in modulating enzyme activity and receptor interactions.

- Cyano Group : May enhance lipophilicity and facilitate membrane penetration.

- Cyclopropylethyl Group : Could influence binding affinity to biological targets.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

These findings demonstrate the promising potential of thiadiazole-based compounds in drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

Key analogs from the evidence include:

- Key Observations :

- Substituent Effects on Melting Points : Bulky groups (e.g., benzylthio in 5h , 5j ) correlate with lower melting points (133–140°C), while smaller substituents (e.g., methylthio in 5k ) yield higher melting points (135–136°C) .

- Yield Trends : Benzylthio derivatives (e.g., 5h , 88%) show higher yields than ethylthio analogs (e.g., 5g , 78%), suggesting steric bulk may favor reaction efficiency .

Structural and Crystallographic Insights

- Hydrogen Bonding : In analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, N–H⋯N hydrogen bonds stabilize crystal packing, which may influence solubility and bioavailability in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.